3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is an organic compound with the molecular formula C18H16FNO It is characterized by the presence of a fluorophenyl group and a phenyl group attached to a cyclohexenone ring
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of 1-(4-fluorophenyl)ethanone with 1-phenylcyclohexene-2-one in the presence of sodium hydride. The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and efficiency.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one can be compared with other similar compounds, such as:
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: This compound also contains a fluorophenyl group and exhibits similar biological activities.
Indole derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Trifluoromethyl group-containing drugs: These compounds have similar fluorine-containing groups and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-fluoroanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQGARCXOJCGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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